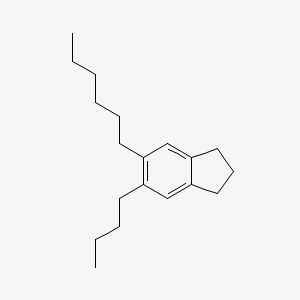

5-n-Butyl-6-n-hexylindan

Description

Historical Context and Structural Significance of Indan (B1671822) Derivatives in Organic Chemistry

The indan ring system, first synthesized in the late 19th century, quickly garnered attention due to its presence in various natural products and its utility as a synthetic intermediate. The fusion of an aromatic and an aliphatic ring imparts a unique conformational rigidity and electronic distribution to the molecule. This structural feature is a key determinant of the chemical reactivity and biological activity of its derivatives. thieme-connect.com The five-membered ring can adopt various conformations, influencing the spatial orientation of substituents, which is crucial for interactions with biological targets.

Overview of Substituted Indans as Targets in Synthetic and Mechanistic Studies

Substituted indans are prominent targets in both synthetic and mechanistic organic chemistry. The aromatic ring is amenable to electrophilic substitution reactions, while the benzylic positions of the cyclopentane (B165970) ring are susceptible to radical and nucleophilic reactions. acs.org Synthetic chemists have developed numerous methods to introduce a wide range of functional groups onto the indan scaffold, leading to a vast library of derivatives. beilstein-journals.orgnih.gov Mechanistic studies often focus on understanding how the interplay between the aromatic and aliphatic portions of the molecule influences reaction pathways and stereochemical outcomes. acs.orgnih.gov

Position of 5-n-Butyl-6-n-hexylindan within the Broader Research Landscape of Alkyl-Substituted Indans

Within the extensive family of indan derivatives, alkyl-substituted indans form a significant subclass. These compounds are often explored for their applications as lubricants, liquid crystals, and as building blocks for more complex molecules. This compound, with its two alkyl chains attached to the benzene (B151609) ring, is a representative example of a di-alkyl-substituted indan. While specific research on this particular compound is limited, its structure suggests potential for investigation in materials science, where the nature and length of the alkyl chains can significantly influence physical properties such as viscosity and phase behavior. mdpi.comnih.gov The primary identification of this compound in the scientific literature comes from its detection in a natural plant extract, highlighting its existence in nature. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

55030-45-0 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

5-butyl-6-hexyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C19H30/c1-3-5-7-8-11-17-15-19-13-9-12-18(19)14-16(17)10-6-4-2/h14-15H,3-13H2,1-2H3 |

InChI Key |

ZJQLBKPUALAMNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C=C2CCCC2=C1)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indan Ring Systems and Strategic Alkyl Substitution

Classical and Contemporary Approaches to Indan (B1671822) Core Synthesis

The construction of the indan skeleton can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern metal-catalyzed and multicomponent approaches. These methods provide access to a wide array of substituted indan derivatives.

Cyclization Reactions for Indan Formation

Cyclization reactions are the most traditional and widely used methods for synthesizing the indan core. These reactions typically involve the formation of the five-membered ring onto a pre-existing benzene (B151609) ring.

Intramolecular Friedel-Crafts acylation is a cornerstone of indan synthesis, providing a reliable route to 1-indanones, which are key precursors to indans. researchgate.netbeilstein-journals.org This reaction involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides in the presence of a strong acid promoter, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org The reaction proceeds via the formation of a reactive acylium ion, which then undergoes electrophilic aromatic substitution on the tethered aromatic ring. nih.gov

For instance, 3-phenylpropanoic acid can be cyclized to 1-indanone (B140024) in good yields. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for the success of the reaction, with various Lewis acids and Brønsted acids being employed to effect the transformation. nih.govresearchgate.net Niobium pentachloride (NbCl₅), for example, has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization at room temperature. researchgate.net

A proposed synthetic route to 5-n-Butyl-6-n-hexylindan could begin with a 1,2-dialkylbenzene, such as 1-butyl-2-hexylbenzene. Friedel-Crafts acylation of this substrate with a three-carbon electrophile like succinic anhydride (B1165640) would introduce the required propanoic acid side chain. Subsequent intramolecular Friedel-Crafts cyclization would yield the corresponding 5,6-dialkyl-1-indanone. The final step would involve the reduction of the ketone to furnish the target indan.

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation

| Substrate Type | Catalyst/Promoter | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Arylpropanoic Acid | Polyphosphoric Acid (PPA) | Heat | 1-Indanone | Good (60-90%) | beilstein-journals.org |

| 3-Arylpropanoic Acid | NbCl₅ | Room Temperature | 1-Indanone | Good | researchgate.net |

| 3-Phenylpropanamide | Triflic Acid (CF₃SO₃H) | 60 °C | 1-Indanone | Good | nih.gov |

| Benzyl Meldrum's Acid | Sc(OTf)₃ | Mild Conditions | Polysubstituted 1-Indanones | Good | researchgate.net |

Intramolecular Friedel-Crafts alkylation, while also a viable cyclization strategy, is sometimes complicated by carbocation rearrangements, which can lead to a mixture of products.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be readily converted to indanones. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone (or a precursor that can generate one in situ). google.com The resulting oxyallyl cation undergoes conrotatory cyclization to form a cyclopentenyl cation, which is then trapped to give the product.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are common precursors for the synthesis of 2-aryl-1-indanones via Nazarov cyclization. nih.gov The reaction is typically promoted by strong acids such as trifluoroacetic acid (TFA), sulfuric acid, or Lewis acids like aluminum chloride (AlCl₃). google.comnih.gov Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times. nih.gov The substitution pattern on the aromatic rings of the chalcone (B49325) can influence the efficiency and regioselectivity of the cyclization. google.com

Table 2: Conditions for Nazarov Cyclization in Indanone Synthesis

| Precursor | Promoter | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chalcone | Trifluoroacetic Acid (TFA) | 120 °C | 2-Aryl-1-indanone | nih.gov |

| 1,4-Enedione | AlCl₃ | High Yield | Polysubstituted-1-indanone | nih.gov |

| Dienone | Iridium(III) Catalyst | Electrocyclization | Functionalized 1-indanone | nih.gov |

| (E)-2-Arylidene-3-hydroxyindanone | Dual Silver and Brønsted Acid | One-pot tandem reaction | Indanone-fused skeletons | chemcess.com |

Modern transition-metal-catalyzed reactions have emerged as highly efficient and versatile methods for constructing indan and indanone skeletons. Palladium-catalyzed annulation reactions are particularly prominent. uh.edu These reactions often involve the coupling of an aryl halide or triflate with an alkene, followed by an intramolecular C-H activation/functionalization sequence.

The Catellani reaction, for example, allows for the sequential functionalization of both the ortho- and ipso-positions of an aryl halide, enabling the synthesis of indanones from primary benzamides and norbornene derivatives. uh.eduorganic-chemistry.org Another approach involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornenes, which directly forms the indanone skeleton via C-H activation of the aldehyde group under mild conditions. organic-chemistry.org Other metals, such as rhodium, cobalt, and nickel, have also been successfully employed to catalyze the synthesis of indenones, which are direct precursors to indans. google.com

Table 3: Examples of Metal-Catalyzed Indan(one) Synthesis

| Metal Catalyst | Reactants | Key Features | Product | Reference |

|---|---|---|---|---|

| Palladium | Primary Benzamides + Norbornene | Catellani reaction, ortho-C-H alkylation | Indanones | uh.edu |

| Palladium | o-Bromobenzaldehydes + Norbornene | C-H activation of aldehyde | Indanones | organic-chemistry.org |

| Rhodium | Aromatic Precursors + Alkynes | C-H activation strategies | Indenones | google.com |

| Nickel | 2-Formylphenyl trifluoromethanesulfonate (B1224126) + Alkynes | Larock-type annulation | Indenones | google.com |

Ring-Closing Metathesis (RCM) in Indan Construction

Ring-closing metathesis (RCM) has become a powerful tool for the construction of various carbocyclic and heterocyclic rings, including the indan system. dtic.milrsc.org This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethene. google.com

For the synthesis of indan derivatives, a suitable diene precursor tethered to an aromatic ring is required. tandfonline.com For example, 2-allyl-1-vinylbenzene derivatives can undergo RCM to form indene, which can then be hydrogenated to yield the corresponding indan. The synthesis of substituted indenols has been achieved using Grubbs second-generation catalyst, starting from diene scaffolds prepared from substituted benzaldehydes. google.com This strategy offers a high degree of flexibility in introducing substituents onto both the aromatic and the five-membered rings.

Multicomponent Reactions for Indan Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, offer a highly efficient and atom-economical approach to complex molecular scaffolds. khanacademy.orgrsc.org Several MCRs have been developed for the synthesis of highly functionalized indan and indeno-fused heterocyclic systems. nii.ac.jp

One such example involves the reaction of ninhydrin, malononitrile, and various N-binucleophiles in water to generate indenoquinoxaline and related scaffolds. nii.ac.jp These reactions often proceed under mild and environmentally benign conditions, providing rapid access to molecular diversity. While direct synthesis of simple alkylindans like this compound via MCRs is less common, these methods are invaluable for creating more complex, medicinally relevant indan-containing structures.

Regioselective Introduction of n-Butyl and n-Hexyl Moieties

The introduction of n-butyl and n-hexyl groups onto the indan nucleus at positions 5 and 6 necessitates precise control over the regioselectivity of the substitution reactions on the aromatic portion of the molecule.

A primary and effective method for introducing alkyl chains onto an aromatic ring is through Friedel-Crafts acylation followed by reduction. wikipedia.org This two-step process is often preferred over direct Friedel-Crafts alkylation due to the propensity of the latter to undergo polysubstitution and carbocation rearrangements.

A plausible synthetic route to this compound would likely commence with an appropriately substituted benzene derivative that can be cyclized to form the indan ring, or with the pre-formed indan nucleus itself. Assuming indan is the starting material, a sequential Friedel-Crafts acylation can be employed.

The first step would involve the acylation of indan with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the butyl precursor. The directing effects of the existing five-membered ring on the benzene nucleus would favor substitution at the 5-position. The subsequent step would be a second Friedel-Crafts acylation with hexanoyl chloride. The presence of the first acyl group, which is deactivating, and the alkyl part of the indan ring will direct the second incoming acyl group. To achieve the desired 5,6-disubstitution pattern, the order of introduction of the acyl groups and the reaction conditions must be carefully controlled.

An alternative is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid, which can be a powerful method for constructing the indanone core. researchgate.netresearchgate.net For the target molecule, one could envision starting with a benzene derivative already bearing the n-butyl and n-hexyl groups, although achieving the correct substitution pattern on the starting material might be challenging. A more controlled approach involves building the substitution pattern on the indanone core.

The general reaction scheme for Friedel-Crafts acylation is as follows:

Step 1 (Butyrylation): Indan + Butanoyl chloride + AlCl₃ → 5-Butyrylindan

Step 2 (Hexanoylation): 5-Butyrylindan + Hexanoyl chloride + AlCl₃ → 5-Butyryl-6-hexanoylindan

Step 3 (Reduction): 5-Butyryl-6-hexanoylindan → this compound

The regioselectivity of the second acylation step is crucial and is influenced by the electronic and steric effects of the existing butyryl group and the fused cyclopentane (B165970) ring.

Table 1: Key Reactions in the Synthesis of Disubstituted Indans

| Reaction Type | Reagents | Purpose |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of acyl groups onto the aromatic ring. rsc.orgbeilstein-journals.org |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | Reduction of ketone (acyl) groups to alkyl groups. unacademy.compharmaguideline.com |

| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), strong base (e.g., KOH) | Alternative method for the reduction of ketones to alkanes. vedantu.com |

Functional Group Interconversion for Alkyl Chain Derivatization

Once the acyl groups are in place, they must be converted to the corresponding n-alkyl chains. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic and effective method for the deoxygenation of aryl ketones. wikipedia.orgpharmaguideline.com This reaction is particularly well-suited for substrates that are stable in strongly acidic conditions.

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is carried out under basic conditions using hydrazine and a strong base like potassium hydroxide. vedantu.com The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

The reduction of the diketone intermediate, 5-butyryl-6-hexanoylindan, via either of these methods would yield the final product, this compound. It is important to note that both carbonyl groups would be reduced simultaneously under these conditions.

Functional group interconversion can also be a broader strategy in organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.comchemca.in For instance, if a different functional group that directs the substitution pattern more effectively is used initially, it can later be converted to the desired alkyl group.

Stereochemical Control and Asymmetric Synthesis in Indan Chemistry

While this compound itself is achiral, the principles of stereochemical control are paramount in the synthesis of many biologically active indan derivatives where chirality is a key feature.

Asymmetric synthesis aims to produce a chiral molecule in an enantiomerically pure or enriched form. This can be achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. sfu.canih.govnih.govresearchgate.net After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidinones derived from readily available amino alcohols have been used to control the stereochemistry of aldol (B89426) reactions, which can be a key step in the synthesis of complex molecules containing the indan scaffold. nih.gov

Catalytic enantioselective methods offer a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. nih.govsorbonne-universite.frrsc.orgacs.orgnih.gov These methods are highly sought after in modern organic synthesis. For the synthesis of chiral indanes, catalytic enantioselective cyclization reactions have been developed. nih.govsorbonne-universite.fr For instance, chiral ammonium (B1175870) salts have been used to catalyze 5-endo-trig cyclizations to produce complex indanes with high enantio- and diastereoselectivity. nih.gov

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of one diastereomer over the other. In the context of indan chemistry, if a chiral center is present on the five-membered ring, the alkylation of the aromatic ring or functionalization of the benzylic positions can be influenced by this existing stereocenter.

Diastereoselective alkylation of chiral imines derived from substituted cyclic ketones has been studied, where the existing chirality in the ketone or the imine directs the approach of the electrophile. scielo.br Similarly, intramolecular Friedel-Crafts reactions of chiral substrates can proceed with high diastereoselectivity, allowing for the construction of the indan ring with defined stereochemistry. acs.org While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental to the synthesis of a wide array of chiral indan-based compounds.

Advanced Spectroscopic Characterization Methodologies for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 5-n-Butyl-6-n-hexylindan, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D NMR (¹H, ¹³C) for Structural Connectivity and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra offer the primary data for structural determination. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule.

¹H NMR Spectroscopy: The proton spectrum can be divided into three main regions: the aromatic region, the benzylic region, and the aliphatic region.

Aromatic Protons: The two protons on the benzene (B151609) ring (H-4 and H-7) are expected to appear as singlets in the range of δ 6.8-7.2 ppm. Their distinct chemical environments, influenced by the adjacent five-membered ring and alkyl substituents, would lead to slightly different shifts.

Benzylic Protons: The protons on the carbons directly attached to the aromatic ring (C-1 and C-3 of the indan (B1671822) system) would resonate between δ 2.7-3.0 ppm. These would likely appear as triplets, coupled to the protons on C-2.

Indan Methylene (B1212753) Protons: The protons on C-2 of the indan ring are expected to produce a multiplet, likely a quintet, around δ 1.9-2.1 ppm.

Alkyl Chain Protons: The numerous protons of the n-butyl and n-hexyl chains will appear in the upfield aliphatic region (δ 0.8-1.6 ppm). The terminal methyl (CH₃) groups of both chains would appear as triplets near δ 0.9 ppm. The methylene (CH₂) groups adjacent to the aromatic ring would be slightly downfield (around δ 2.5-2.6 ppm) compared to the other methylene groups in the chains (δ 1.2-1.6 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the benzene ring would resonate in the δ 120-150 ppm region. The quaternary carbons (C-3a, C-7a, C-5, and C-6) would have distinct shifts from the protonated carbons (C-4 and C-7). Carbons bearing the alkyl substituents (C-5 and C-6) are expected around δ 140-145 ppm.

Indan and Alkyl Carbons: The aliphatic carbons of the indan ring and the two alkyl chains would appear in the upfield region of δ 14-40 ppm. The terminal methyl carbons are the most shielded, appearing around δ 14 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic | ||

| H-4 | ~6.95 (s) | ~124.5 |

| H-7 | ~7.05 (s) | ~125.0 |

| C-3a, C-7a | - | ~144.0, ~145.0 |

| C-5, C-6 | - | ~141.0, ~142.0 |

| Indan Ring | ||

| H-1, H-3 (Benzylic) | ~2.85 (t) | ~32.0 |

| H-2 | ~2.05 (quint) | ~31.0 |

| n-Butyl Chain | ||

| -CH₂- (attached to ring) | ~2.55 (t) | ~35.5 |

| -CH₂- | ~1.58 (m) | ~33.5 |

| -CH₂- | ~1.35 (m) | ~22.5 |

| -CH₃ | ~0.92 (t) | ~14.0 |

| n-Hexyl Chain | ||

| -CH₂- (attached to ring) | ~2.58 (t) | ~36.0 |

| -CH₂- | ~1.60 (m) | ~32.0 |

| -CH₂- | ~1.32 (m) | ~31.8 |

| -CH₂- | ~1.32 (m) | ~29.5 |

| -CH₂- | ~1.32 (m) | ~22.8 |

| -CH₃ | ~0.90 (t) | ~14.1 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

To unambiguously assign the signals predicted in 1D NMR, a suite of 2D NMR experiments is necessary. tamu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be crucial for tracing the connectivity within the alkyl chains and the indan aliphatic ring. For example, a cross-peak would be observed between the benzylic protons (H-1/H-3) and the H-2 protons of the indan ring. Similarly, the entire spin systems of the butyl and hexyl chains could be mapped out.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the aromatic proton signal at ~6.95 ppm would show a cross-peak to the carbon signal at ~124.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). It is vital for establishing the connectivity between different fragments of the molecule. Key expected correlations would include:

The protons of the methylene group of the butyl chain (attached to the ring) to the aromatic carbons C-4, C-5, and C-6.

The benzylic protons (H-1) to the aromatic carbons C-7, C-7a, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. Expected NOESY cross-peaks would be observed between the protons of the alkyl chains and the nearby aromatic protons (H-4 and H-7), confirming their proximity and providing information about the preferred rotational conformations of the alkyl groups.

Dynamic NMR Studies for Conformational Exchange Processes

The n-butyl and n-hexyl side chains of the molecule are not static; they undergo rapid rotation around their C-C single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insight into the energy barriers of these conformational exchange processes. As the temperature is lowered, the rotation of the alkyl chains would slow down. If the rotation becomes slow enough on the NMR timescale, distinct signals for different rotational isomers (rotamers) might be observed. At intermediate temperatures, the signals would broaden, and the temperature at which they merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This would provide valuable thermodynamic data about the molecule's flexibility.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of this compound would be dominated by absorptions from C-H and C-C bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the indan and alkyl chains will produce strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to one to three bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations (scissoring and rocking) for CH₂ and CH₃ groups will be visible in the 1350-1470 cm⁻¹ range. Out-of-plane (oop) bending of the aromatic C-H bonds gives rise to strong absorptions in the fingerprint region (650-900 cm⁻¹), the exact position of which is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted pattern, a strong band would be expected around 860-880 cm⁻¹.

Interactive Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H Bend | 1470 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 880 - 860 | Strong |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Fingerprinting

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Modes: A very strong and characteristic "ring breathing" vibration, where the entire benzene ring expands and contracts symmetrically, is expected near 990-1010 cm⁻¹. researchgate.net Other C=C stretching modes will also be visible, often with different relative intensities compared to the FTIR spectrum. aps.org

C-H Stretching: As in FTIR, aromatic and aliphatic C-H stretching modes will be observed around 3050 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The symmetric aliphatic C-H stretches are often particularly strong in the Raman spectrum.

The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the aromatic and aliphatic moieties and offering a unique fingerprint for identification. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of organic compounds. For a molecule like this compound, a combination of high-resolution and fragmentation-based MS techniques would provide definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental composition. researchgate.netresearchgate.net Unlike nominal mass, which is the integer mass of the most abundant isotope of each element, the exact mass accounts for the mass defect of the constituent atoms. researchgate.net

For a novel compound such as this compound, the first step in its characterization would be to determine its molecular formula, which is C₂₃H₃₈. HRMS analysis would be used to verify this composition. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H).

The instrument would be calibrated, and the sample of this compound would be introduced and ionized. The measured m/z value of the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺ is then compared to the theoretical value. A very small mass error, typically less than 5 parts per million (ppm), provides high confidence in the assigned elemental formula. researchgate.net

Table 1: Illustrative HRMS Data for this compound (C₂₃H₃₈)

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₃₈ |

| Theoretical Exact Mass | 314.2974 |

| Ionization Mode | Electron Ionization (EI) |

| Observed Ion | [M]⁺ |

| Measured m/z | 314.2969 |

| Mass Error (mDa) | -0.5 |

| Mass Error (ppm) | -1.59 |

This hypothetical data, with a mass error of just -1.59 ppm, would strongly support the elemental composition of C₂₃H₃₈, ruling out other possible formulas with the same nominal mass.

Fragmentation Pathway Analysis (e.g., GC-MS, ESI-MS) for Structural Confirmation

While HRMS confirms the elemental composition, fragmentation analysis is crucial for elucidating the specific arrangement of atoms and functional groups within the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a volatile and thermally stable compound like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer then ionizes and fragments the purified molecule.

The fragmentation pattern observed in the mass spectrum is like a fingerprint, providing detailed structural information. For this compound, ionization via Electron Ionization (EI) would likely induce cleavage at specific bonds, primarily driven by the formation of stable carbocations. The most probable fragmentation pathways would involve:

Benzylic Cleavage: The bonds beta to the aromatic indan ring are prone to cleavage due to the formation of a stable benzylic carbocation. This would lead to the loss of alkyl radicals from the butyl and hexyl chains.

Loss of Alkyl Chains: The entire butyl or hexyl group could be lost.

Tropylium (B1234903) Ion Formation: Alkyl-substituted benzene rings can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu

Electrospray Ionization (ESI) is generally less suitable for nonpolar hydrocarbons as it typically requires the analyte to be polar enough to form ions in solution. nih.govmdpi.com However, specialized ESI techniques can sometimes be used for the analysis of nonpolar compounds. nih.govacs.org

Table 2: Plausible GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 314 | [C₂₃H₃₈]⁺ | Molecular Ion (M⁺) |

| 257 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 229 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |

| 173 | [C₁₃H₁₇]⁺ | Benzylic cleavage of the hexyl chain (loss of C₅H₁₁) |

| 145 | [C₁₁H₁₃]⁺ | Benzylic cleavage of the butyl chain (loss of C₃H₇) |

Advanced UV-Vis and Derivative Spectroscopy Applications

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. researchgate.net

Derivative Spectroscopy for Spectral Resolution and Overlapping Band Analysis

In complex mixtures or when analyzing samples with subtle spectral features, traditional zero-order UV-Vis spectra can suffer from overlapping absorption bands, making quantification and identification difficult. Derivative spectroscopy is a mathematical technique that calculates the first or higher-order derivative of the absorbance spectrum with respect to wavelength. whoi.eduyoutube.com This method can enhance spectral resolution, separate overlapping peaks, and eliminate baseline shifts. uw.edu.plfrontiersin.org

For instance, if a synthesis of this compound resulted in an isomeric impurity, such as 5-n-Butyl-4-n-hexylindan, their zero-order spectra might be nearly identical. A second-derivative spectrum, however, could resolve these two components. The second derivative of an absorption band is a negative peak at the same wavelength as the original maximum (λmax), which is often sharper and better resolved from neighboring peaks. whoi.edu

Table 3: Illustrative UV-Vis Data for Resolving Isomeric Mixture

| Spectrum Type | Analyte | λmax (nm) |

|---|---|---|

| Zero-Order | Mixture of Isomers | 275 (broad) |

| Second-Derivative | This compound | 274 |

| Second-Derivative | 5-n-Butyl-4-n-hexylindan (impurity) | 278 |

As shown in the hypothetical data, the second-derivative spectrum reveals two distinct minima, allowing for the identification and potential quantification of both the target compound and the impurity, a task that would be challenging with the single broad peak in the zero-order spectrum.

Application in Monitoring Reaction Progress via Spectroscopic Signatures

UV-Vis spectroscopy is a valuable tool for real-time monitoring of organic reactions, as the absorbance at a specific wavelength is directly proportional to the concentration of a reactant or product (Beer-Lambert Law). avantes.comspectroscopyonline.com This enables the study of reaction kinetics and the optimization of reaction conditions. fiveable.me

Consider a hypothetical synthesis of this compound via a Friedel-Crafts alkylation of indan. The starting material, indan, has a specific UV absorption profile. As the alkyl groups are added to the aromatic ring, the electronic environment of the chromophore changes, leading to a shift in the λmax and/or a change in the molar absorptivity. By monitoring the absorbance at a wavelength where the product absorbs more strongly than the reactants, the progress of the reaction can be followed over time.

Table 4: Hypothetical Data for Monitoring Reaction Progress

| Time (minutes) | Absorbance at λmax (Product) |

|---|---|

| 0 | 0.05 |

| 10 | 0.25 |

| 20 | 0.42 |

| 30 | 0.55 |

| 40 | 0.63 |

| 50 | 0.68 |

Plotting absorbance versus time allows for the determination of the reaction rate, helping to identify the reaction endpoint when the absorbance value plateaus. This ensures the reaction has gone to completion without the need for more complex and time-consuming offline analysis. acs.org

Mechanistic Investigations and Chemical Transformations of Substituted Indans

Reaction Mechanisms Involving the Indan (B1671822) Ring System

The chemical behavior of the indan ring system is dictated by the interplay between its aromatic and aliphatic portions. This section explores reactions that directly involve the core structure of indan derivatives.

Ring Expansion and Contraction Reactions of Indan Derivatives

The five-membered ring of the indan scaffold can undergo ring expansion to form six-membered rings, or contract to four-membered rings under specific conditions. These transformations are often driven by the formation of more stable carbocation intermediates or by rearrangement reactions.

One common strategy for the ring expansion of indan derivatives involves the transformation of 1-indanones into 2-halonaphthols. nih.gov This process typically involves a two-step sequence and demonstrates broad functional group tolerance under mild reaction conditions. nih.gov For instance, the treatment of a substituted 1-indanone (B140024) can lead to the formation of a six-membered ring, a reaction that has been utilized in the synthesis of gilvocarcin natural products. nih.gov Another approach involves the ring cyclization-expansion of 2,2-disubstituted indan-1,3-diones, which can yield eight- and nine-membered nitrogen-containing heterocyclic rings. port.ac.uk

Conversely, ring contractions of indan derivatives are also known, often proceeding through cationic rearrangement pathways. These reactions can be useful for synthesizing strained ring systems. wikipedia.org For example, the Demyanov rearrangement of aminocyclobutanes, a related system, can lead to a mixture of cyclobutyl and cyclopropylcarbinyl products, illustrating the principles that can be applied to the cyclopentyl portion of the indan system. wikipedia.org

Below is a table summarizing representative ring expansion and contraction reactions of indan derivatives.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 1-Indanones | Two-step sequence | 2-Halo-1-naphthols | nih.gov |

| 2,2-Disubstituted indan-1,3-diones | Catalytic hydrogenation | Nitrogen-containing heterocycles (8- and 9-membered) | port.ac.uk |

| Aminocycloalkanes (by analogy) | Diazotization (e.g., HONO) | Ring-contracted and rearranged alcohols | wikipedia.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Indan Core

The benzene (B151609) ring of the indan core is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the alkyl substituents and the fused cyclopentane (B165970) ring.

Electrophilic Aromatic Substitution (EAS): The alkyl groups (n-butyl and n-hexyl) and the fused cyclopentane ring are ortho, para-directing and activating groups for electrophilic aromatic substitution. wikipedia.org Therefore, electrophiles are expected to attack the positions ortho and para to these substituents. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For 5-n-Butyl-6-n-hexylindan, the positions most susceptible to electrophilic attack would be the 4- and 7-positions.

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is the rate-determining step. lkouniv.ac.inyoutube.com In a subsequent fast step, a proton is lost to restore the aromaticity of the ring. masterorganicchemistry.comlkouniv.ac.in

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the indan core is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.comallen.in The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate. masterorganicchemistry.comyoutube.com

Reactivity Studies of Alkyl Side Chains

The n-butyl and n-hexyl side chains of this compound also exhibit characteristic reactivity, particularly at the benzylic positions.

Selective Functionalization of n-Butyl and n-Hexyl Groups

Selective functionalization of the alkyl side chains can be achieved through various methods. One important reaction is benzylic bromination, which occurs exclusively at the position adjacent to the aromatic ring. openstax.orglibretexts.org This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. openstax.orglibretexts.org The high selectivity is due to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.org

Another approach for terminal-selective functionalization of alkyl chains involves regioconvergent cross-coupling reactions. nih.gov This method allows for the construction of C-C bonds at the terminal position of linear alkanes. nih.gov

Oxidative and Reductive Transformations of Alkyl Moieties

Alkyl side chains on aromatic rings are susceptible to oxidation, particularly at the benzylic position. libretexts.orgmsu.edu Treatment of alkylbenzenes with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) typically results in the oxidation of the entire side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. openstax.orglibretexts.orglibretexts.orgunizin.org Thus, both the n-butyl and n-hexyl groups of this compound would be oxidized to carboxylic acid groups under these conditions. The benzene ring itself is generally inert to these strong oxidizing agents. openstax.orglibretexts.orgunizin.org

The following table summarizes the expected products from the oxidation of this compound with strong oxidizing agents.

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | KMnO4, H3O+, heat | Indan-5,6-dicarboxylic acid | openstax.orglibretexts.orglibretexts.org |

Reductive transformations of the alkyl side chains are less common as they are already in a reduced state. However, if functional groups such as ketones were introduced into the side chains via Friedel-Crafts acylation followed by reduction, this would be a viable transformation. libretexts.org Reductions of aryl ketones to alkyl groups can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org

Catalytic Transformations Relevant to Indan Scaffolds

Catalysis plays a crucial role in the synthesis and functionalization of complex organic molecules, including those with indan scaffolds. Transition metal catalysis, in particular, has enabled a wide range of efficient and selective chemical transformations. nih.gov For instance, catalytic systems can be employed for the construction of the indan skeleton itself or for the introduction of functional groups.

The development of innovative catalyst scaffolds is an active area of research, with applications in creating multifunctional bioorthogonal catalysts. nih.gov These principles can be extended to the design of catalysts for the selective transformation of indan derivatives. For example, iridium-catalyzed enantioselective reactions have been developed for the synthesis of various chiral scaffolds. rsc.org Such catalytic methods could potentially be applied to achieve asymmetric transformations on the this compound molecule.

Potential Roles in Advanced Chemical Research and Materials Science Conceptual Basis

Indan (B1671822) Derivatives as Building Blocks in Organic Synthesis and Complex Molecule Assembly

Indan and its derivatives are recognized as important carbocycles in synthetic organic chemistry. nih.gov They are present in various natural products with biological relevance and serve as versatile intermediates for creating more complex molecular architectures. nih.gov

The indan nucleus is considered a "privileged structure" in medicinal chemistry and drug discovery. tudublin.ie This means its framework can be used as a scaffold to build a variety of molecules with diverse biological activities. By modifying the core indan structure with different functional groups, chemists can systematically develop novel chemical entities.

For instance, the indanone scaffold (an indan derivative with a ketone group) has been extensively studied for developing new drugs. It is a key component in treatments for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Research has also identified indane scaffolds with potential anticancer activity, where the nature and position of substitutions on the indan ring significantly influence the compound's bioactivity. tudublin.ietudublin.ie This highlights the role of the indan skeleton as a foundational structure for generating new therapeutic agents. tudublin.ie The systematic development of such compounds relies on using the core scaffold to explore structure-activity relationships. nih.gov

Indan derivatives are valuable precursors in the multi-step synthesis of complex target molecules. mdpi.comsmallwarsjournal.com The field of organic synthesis has seen the development of numerous innovative methods for preparing indanes and indenes, reflecting their importance as starting materials. nih.gov These synthetic strategies allow chemists to construct the indan core and then elaborate upon it to build more intricate structures.

The availability of various synthetic methods, including carbocyclization reactions, provides a robust platform for incorporating the indan motif into larger molecules. nih.govacs.org The role of precursor chemicals is critical in these multi-step processes, enabling the assembly of complex products from simpler, more readily available building blocks. smallwarsjournal.commaritimefairtrade.org The ability to functionalize the indan ring at various positions allows for its strategic use in convergent synthetic routes, where different fragments of a target molecule are prepared separately before being combined.

Design of Functional Materials Incorporating Indan Moieties

The unique structural characteristics of indan derivatives, combining rigidity and the potential for tailored functionalization, make them intriguing candidates for the conceptual design of advanced functional materials.

The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. tandfonline.com Compounds that exhibit liquid crystalline behavior, or mesomorphism, typically possess a combination of rigid and flexible parts. The rigid core provides structural order, while flexible terminal chains influence the material's melting point and the stability of its mesophases. mdpi.comfrontiersin.orgnih.gov

Theoretically, a molecule like 5-n-Butyl-6-n-hexylindan, with its rigid indan core and two flexible n-alkyl chains (butyl and hexyl), fits this general structural requirement. The rigid bicyclic system could promote the necessary orientational order, while the aliphatic chains could facilitate fluidity, which are characteristic features of liquid crystals. The length and nature of these alkyl chains are known to be critical factors in determining the specific type of liquid crystal phase and its temperature range. frontiersin.orgnih.gov While specific studies on the liquid crystalline properties of this exact compound are not available, its molecular architecture provides a valid theoretical basis for investigating it and similar indan derivatives for such behavior.

In the field of organic electronics and photonics, there is a continuous search for new molecular and polymeric materials with tunable properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comrsc.orgrsc.orgaspbs.com The performance of these devices is fundamentally linked to the molecular structure of the organic materials used. mdpi.com

Conceptually, the indan moiety can serve as a structural building block within larger conjugated systems designed for these applications. The indan core itself is not electronically active in the same way as a fully conjugated polymer, but it can function as:

A rigid spacer or linker: Connecting electronically active units while maintaining a specific three-dimensional geometry.

A solubilizing group: When functionalized with appropriate side chains, the indan unit can improve the processability and solubility of larger, rigid organic semiconductors, which is a significant challenge in device fabrication.

A scaffold for tuning molecular packing: The defined shape of the indan unit can influence how molecules arrange themselves in the solid state, which is critical for efficient charge transport in organic electronic devices.

By strategically incorporating indan derivatives into the design of organic semiconductors, it is possible to control the material's physical and electronic properties on a molecular level. researchgate.net

Supramolecular Self-Assembly Studies of Indan-Based Components

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org The process by which these molecules spontaneously organize into well-defined, larger structures is known as self-assembly. nih.govjncasr.ac.inyoutube.com

The structure of indan derivatives suggests their potential use in supramolecular self-assembly studies. The aromatic ring of the indan core can participate in π-π stacking interactions, a key driving force in the assembly of many organic molecules. rsc.org Furthermore, the alkyl chains, like the butyl and hexyl groups in this compound, can engage in van der Waals interactions, contributing to the stability and organization of the resulting supramolecular structure.

By introducing specific functional groups onto the indan scaffold, researchers can program the molecules to assemble in predictable ways. pressbooks.pubwikipedia.orgbyjus.com For example, adding hydrogen-bonding groups could direct the formation of specific one-, two-, or three-dimensional networks. The study of how indan-based components self-assemble can provide insights into the fundamental principles of molecular recognition and organization, which are crucial for creating complex, functional supramolecular materials. researchgate.netias.ac.in

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55030-45-0 |

| Molecular Formula | C19H30 |

| Molecular Weight | 258.4 g/mol |

| Exact Mass | 258.234750957 g/mol |

| InChIKey | ZJQLBKPUALAMNC-UHFFFAOYSA-N |

Source: echemi.com

Future Research Directions and Unexplored Avenues for 5 N Butyl 6 N Hexylindan

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted indans typically involves classical methods such as Friedel-Crafts reactions. However, these methods often require harsh conditions and stoichiometric amounts of Lewis acids, leading to significant waste generation. Future research should focus on the development of more efficient and sustainable synthetic routes to 5-n-Butyl-6-n-hexylindan and its derivatives.

Another avenue for sustainable synthesis is the use of greener solvents and reaction conditions. Supercritical fluids, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs) in chemical synthesis. Microwave-assisted and ultrasound-assisted organic synthesis can also significantly reduce reaction times and energy consumption.

To illustrate the potential for improvement, the following table provides a hypothetical comparison of different synthetic routes to a generic disubstituted indan (B1671822).

| Synthetic Route | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Sustainability Notes |

|---|---|---|---|---|---|---|

| Classical Friedel-Crafts | AlCl₃ (stoichiometric) | CS₂ | 50 | 12 | 65 | High waste, hazardous solvent |

| Heterogeneous Catalysis | Zeolite H-BEA | Toluene | 110 | 8 | 85 | Reusable catalyst, moderate solvent |

| Microwave-Assisted | Montmorillonite K-10 | None (solvent-free) | 150 | 0.5 | 92 | Energy efficient, no solvent |

| Flow Chemistry | Immobilized Sc(OTf)₃ | Cyclopentyl methyl ether | 120 | Continuous | 95 | High throughput, safe, efficient |

Integration of Machine Learning and AI in Predicting Indan Reactivity and Selectivity

The regioselectivity of electrophilic aromatic substitution reactions on substituted indans can be challenging to predict due to the interplay of electronic and steric effects of the substituents. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this aspect of chemical synthesis.

ML models can be trained on large datasets of reaction outcomes to predict the regioselectivity of reactions with high accuracy. rsc.orgchemrxiv.orgresearchgate.net For the synthesis of this compound, an ML model could predict the preferred site of further functionalization, guiding the design of synthetic routes to novel derivatives. These models can take various molecular descriptors as input, including quantum mechanical parameters, to make predictions. acs.org For instance, a machine learning model has been developed to predict the reactive site of an electrophilic aromatic substitution with an accuracy of 93% on an internal validation set. acs.org

The following table illustrates the potential of different machine learning models in predicting the major regioisomer in the nitration of a substituted indan.

| Machine Learning Model | Input Features | Prediction Accuracy (%) | Computational Time |

|---|---|---|---|

| Random Forest | Molecular fingerprints | 85 | Low |

| Gradient Boosting | Topological and electronic descriptors | 90 | Medium |

| Neural Network | Quantum mechanical descriptors | 95 | High |

| RegioML | CM5 atomic charges | 93 | Low |

Advanced In Situ Spectroscopic Monitoring of Indan Reactions

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Traditional offline analytical techniques, such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, provide snapshots of the reaction progress but can be time-consuming and may not capture transient intermediates.

Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy, allow for real-time monitoring of chemical reactions as they occur. wikipedia.org These techniques provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. researchgate.net For instance, Raman spectroscopy can be used to monitor the progress of reactions in a microwave synthesizer. chemistryworld.com

By implementing in situ monitoring, researchers can gain a deeper understanding of the reaction dynamics and make informed decisions to optimize reaction parameters, such as temperature, pressure, and catalyst loading, in real-time. This can lead to improved yields, reduced reaction times, and enhanced process safety.

The following table compares different in situ spectroscopic techniques for monitoring a hypothetical indan synthesis.

| Technique | Information Provided | Sensitivity | Cost | Applicability to Indan Synthesis |

|---|---|---|---|---|

| FTIR | Functional group changes | High | Medium | Good for monitoring carbonyl and C-H bond formation |

| Raman | Vibrational modes, especially non-polar bonds | Medium | High | Complementary to FTIR, good for aromatic ring vibrations |

| NMR | Detailed structural information | Low | Very High | Provides detailed mechanistic insights but requires specialized probes |

| UV-Vis | Changes in conjugation | High | Low | Useful for monitoring reactions involving colored species |

Exploration of Indan Analogues in Emerging Areas of Chemical Research

The unique structural and electronic properties of the indan scaffold make it an attractive building block for the design of novel molecules with applications in various fields. Future research should explore the potential of this compound analogues in emerging areas of chemical research.

In medicinal chemistry, indan derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net The n-butyl and n-hexyl substituents on the this compound core could modulate its lipophilicity and binding affinity to biological targets. The synthesis and biological evaluation of a library of analogues with varying alkyl chain lengths and positions could lead to the discovery of new drug candidates. Indan analogues are useful scaffolds for the development of pharmaceuticals such as Indinavir, Sulindac, and donepezil. researchgate.net

In materials science, the rigid and planar structure of the indan core can be exploited for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alkyl substituents can influence the packing of the molecules in the solid state, which in turn affects their electronic properties. The synthesis of indan-containing polymers and liquid crystals could also lead to materials with novel optical and electronic properties.

The following table provides examples of potential applications for different classes of indan analogues.

| Indan Analogue Class | Potential Application | Key Structural Features | Relevant Research Area |

|---|---|---|---|

| Aminoindanes | Neuroprotective agents | Amino group on the cyclopentane (B165970) ring | Medicinal Chemistry |

| Indanediones | Anticoagulants | Two ketone groups on the cyclopentane ring | Medicinal Chemistry |

| Indeno[1,2-b]fluorenes | Organic semiconductors | Extended conjugated system | Materials Science |

| Inda(box) ligands | Asymmetric catalysis | Chiral bis(oxazoline) substituents | Catalysis nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.